molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

货号: B611771
分子量: 326.32 g/mol
InChI 键: SSSNPJKQBYVHBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide is a pyridine-based compound featuring a fluorophenyl group at the 4-position and a methoxy-linked 1-methylpyrazole substituent at the 5-position.

准备方法

VU 6001966 的合成涉及一系列化学反应,从市售前体开始。 关键步骤包括形成吡啶酰胺核心,然后进行功能化以引入必要的取代基 。合成路线通常包括:

VU 6001966 的工业生产方法没有得到广泛的记录,但合成过程通常遵循类似的步骤,并针对大规模生产进行了优化。

化学反应分析

VU 6001966 会经历各种化学反应,包括:

这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

VU 6001966 在科学研究中具有多种应用:

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituents, and inferred properties:

Pyridine-2-Carboxamide Derivatives

  • 4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide ():
    • Core : Pyridine-2-carboxamide.
    • Substituents : Cyclopropylmethoxy (5-position), dichloro-1-oxidopyridinyl (4-position), methoxy (5-position).
    • Key Differences : The dichloro and cyclopropylmethoxy groups increase steric bulk and lipophilicity compared to the target compound’s fluorophenyl and methylpyrazole groups. These differences may reduce blood-brain barrier penetration but enhance metabolic stability .

Fluorophenyl-Containing Pyridines

  • 2-Fluoro-5-(4-fluorophenyl)pyridine ():
    • Core : Pyridine.
    • Substituents : 2-Fluoro, 5-(4-fluorophenyl).
    • Key Differences : Lacks the carboxamide and methoxy-pyrazole moieties. Simpler structure likely results in higher solubility but reduced target specificity .

Complex Heterocyclic Systems

  • Pibrentasvir ():
    • Core : Multi-ring system with benzodiazole and pyrrolidine.
    • Substituents : Fluorophenylpiperidinyl, methoxy, hydroxy groups.
    • Key Differences : The large molecular weight (>1,000 Da) and complexity limit oral bioavailability, whereas the target compound’s smaller size (~350–400 Da) favors better absorption .

Pyrrolidine/Pyrimidine Analogs

  • 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Core: Pyrrolidinecarboxamide. Substituents: Fluorophenyl, methoxybenzyl. Key Differences: Pyrrolidine core vs.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (Da)* Pharmacological Notes Reference
Target Compound Pyridine-2-carboxamide 4-(4-Fluorophenyl), 5-[(1-methylpyrazol-3-yl)methoxy] ~350–400 (estimated) Enhanced hydrogen bonding; moderate lipophilicity
4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide Pyridine-2-carboxamide Cyclopropylmethoxy, dichloro-1-oxidopyridinyl, methoxy ~450–500 (estimated) Used in cranial trauma; high steric bulk
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 2-Fluoro, 5-(4-fluorophenyl) ~207 (calculated) Precursor for bioactive molecules
Pibrentasvir Multi-heterocyclic Fluorophenylpiperidinyl, methoxy, hydroxy >1,000 Antiviral (HCV); low oral bioavailability

*Molecular weights estimated from structural formulas where explicit data were unavailable.

Key Research Findings

  • Fluorophenyl Groups : Para-fluorination (as in the target compound) improves metabolic stability and π-π stacking in target binding compared to ortho-fluorinated analogs .
  • Methoxy vs. Methylpyrazole Substituents : The methylpyrazole-methoxy group in the target compound may enhance solubility compared to bulkier substituents (e.g., cyclopropylmethoxy in ) .
  • Carboxamide Role : The carboxamide group is critical for hydrogen-bond interactions, a feature shared with pyrrolidinecarboxamide analogs but absent in simpler pyridines .

生物活性

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide, a compound featuring a pyridine ring, a pyrazole moiety, and various substituents, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in cancer therapeutics and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C18H17FN4OC_{18}H_{17}FN_{4}O. Its structure includes:

  • A pyridine ring that contributes to its pharmacological properties.
  • A pyrazole moiety linked to a methoxy group, enhancing its biological interaction capabilities.
  • A 4-fluorophenyl group , which is known to influence the compound's activity against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy as a potential anticancer agent.

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of key signaling pathways associated with tumor growth.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Cell cycle arrest , preventing cancer cells from proliferating.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds in the same family:

  • Study on MCF7 Cells :
    • The compound demonstrated significant inhibitory effects on MCF7 breast cancer cells, leading to a reduction in cell viability and induction of apoptosis.
    • Mechanistic studies indicated that it may act through the modulation of the PI3K/Akt signaling pathway.
  • Inflammation Model :
    • In vivo studies using animal models showed that treatment with similar pyrazole derivatives resulted in reduced inflammation markers in serum and tissues.
    • Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

属性

IUPAC Name

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPJKQBYVHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。